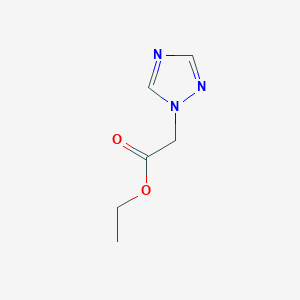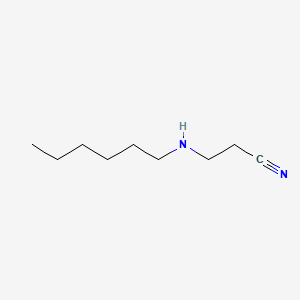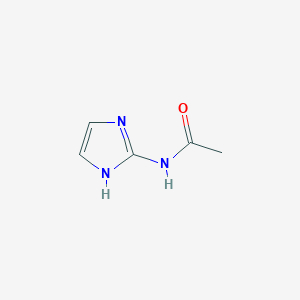
4,5-BIS(TRIFLUOROMÉTHYL)IMIDAZOLE
Vue d'ensemble
Description
4,5-Bis(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of two trifluoromethyl groups attached to the imidazole ring
Applications De Recherche Scientifique
4,5-Bis(trifluoromethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as liquid crystals and fluorescent materials
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical and biological properties . They are found in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, often leading to changes in biological function . For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, often associated with their diverse biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole compounds .
Analyse Biochimique
Biochemical Properties
4,5-bis(trifluoromethyl)-1H-imidazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 4,5-bis(trifluoromethyl)-1H-imidazole and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific enzyme and the context of the reaction . Additionally, 4,5-bis(trifluoromethyl)-1H-imidazole has been shown to interact with proteins involved in cellular signaling pathways, such as kinases and phosphatases, thereby influencing signal transduction processes .
Cellular Effects
The effects of 4,5-bis(trifluoromethyl)-1H-imidazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,5-bis(trifluoromethyl)-1H-imidazole can alter the activity of key signaling molecules, such as mitogen-activated protein kinases (MAPKs), leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered expression of genes involved in metabolic pathways and stress responses .
Molecular Mechanism
At the molecular level, 4,5-bis(trifluoromethyl)-1H-imidazole exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, 4,5-bis(trifluoromethyl)-1H-imidazole can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, this compound can modulate enzyme activity by inducing conformational changes in the enzyme structure . Another important mechanism is the regulation of gene expression, where 4,5-bis(trifluoromethyl)-1H-imidazole can influence the activity of transcription factors and other regulatory proteins, thereby altering the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of 4,5-bis(trifluoromethyl)-1H-imidazole in laboratory settings can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Long-term exposure to 4,5-bis(trifluoromethyl)-1H-imidazole has been associated with changes in cellular function, including alterations in cell proliferation and metabolic activity . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 4,5-bis(trifluoromethyl)-1H-imidazole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and cellular processes without causing significant adverse effects . At higher doses, 4,5-bis(trifluoromethyl)-1H-imidazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid potential toxicity.
Metabolic Pathways
4,5-bis(trifluoromethyl)-1H-imidazole is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . This compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of metabolites and intermediates in various biochemical pathways . Additionally, 4,5-bis(trifluoromethyl)-1H-imidazole can interact with cofactors and other regulatory molecules, further affecting metabolic processes .
Transport and Distribution
The transport and distribution of 4,5-bis(trifluoromethyl)-1H-imidazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, 4,5-bis(trifluoromethyl)-1H-imidazole can interact with binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are crucial for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of 4,5-bis(trifluoromethyl)-1H-imidazole is an important factor in determining its activity and function. This compound has been shown to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . The targeting of 4,5-bis(trifluoromethyl)-1H-imidazole to these compartments is facilitated by post-translational modifications and targeting signals that direct the compound to its site of action . These localization mechanisms are essential for the compound’s role in modulating cellular processes and biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-BIS(TRIFLUOROMETHYL)IMIDAZOLE typically involves the reaction of perfluorobiacetyl with urea or its derivatives. The reaction conditions often include the use of solvents such as dimethylacetamide and catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production methods for 4,5-BIS(TRIFLUOROMETHYL)IMIDAZOLE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Bis(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The imidazole ring can react with other compounds to form fused heterocycles
Common Reagents and Conditions: Common reagents used in these reactions include thiosemicarbazide, guanidine carbonate, and 2-aminoethanol. Reaction conditions often involve the use of solvents like dimethylacetamide and temperatures ranging from room temperature to elevated temperatures .
Major Products: Major products formed from these reactions include imidazothiazoles, 1,2,4-triazines, and hydantoins .
Comparaison Avec Des Composés Similaires
- 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one
- 1,5-Bis(trifluoromethyl)glycoluril
- 5,5-Bis(trifluoromethyl)hydantoin
Comparison: Compared to these similar compounds, 4,5-BIS(TRIFLUOROMETHYL)IMIDAZOLE is unique due to its imidazole ring structure, which provides distinct chemical properties and reactivity. The presence of the trifluoromethyl groups enhances its stability and ability to participate in various chemical reactions .
Propriétés
IUPAC Name |
4,5-bis(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6N2/c6-4(7,8)2-3(5(9,10)11)13-1-12-2/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWRLZYPCYXBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309969 | |
| Record name | 4,5-bis(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651-34-3 | |
| Record name | NSC220273 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-bis(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-bis(trifluoromethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,5-bis(trifluoromethyl)-1H-imidazole a useful building block in organic synthesis?
A1: The research highlights the use of 4,5-bis(trifluoromethyl)-1H-imidazole as a scaffold for generating other interesting molecules. Specifically, the paper focuses on its conversion to 2-diazo-4,5-bis(trifluoromethyl)imidazole, which can then be used to generate stable ylides and hypervalent compounds []. This suggests that the electron-withdrawing trifluoromethyl groups on the imidazole ring likely increase the acidity of the N-H proton, making it easier to deprotonate and functionalize. Furthermore, the presence of the trifluoromethyl groups likely influences the stability and reactivity of the resulting derivatives.
Q2: Can you elaborate on the significance of using 2-diazo-4,5-bis(trifluoromethyl)imidazole, derived from 4,5-bis(trifluoromethyl)-1H-imidazole, as a carbene precursor?
A2: Carbenes are highly reactive species with a divalent carbon atom. The paper demonstrates that 2-diazo-4,5-bis(trifluoromethyl)imidazole, derived from 4,5-bis(trifluoromethyl)-1H-imidazole, can act as a precursor to generate carbenes []. These carbenes can then be trapped by various reagents to form stable ylides and hypervalent iodine compounds. This highlights the synthetic utility of 4,5-bis(trifluoromethyl)-1H-imidazole as a starting material for accessing a diverse range of potentially valuable chemical entities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


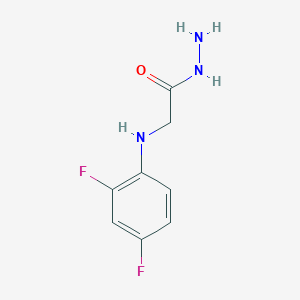


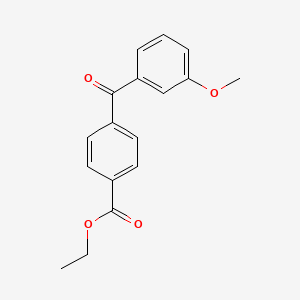


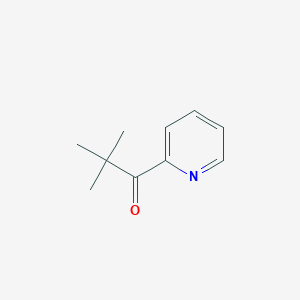
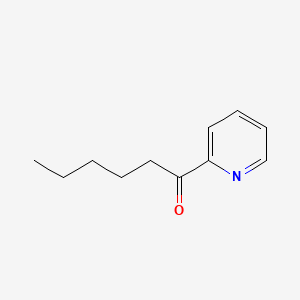

![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)
